molecular formula C26H25F3N4O7S B1662200 Tosufloxacin tosilate CAS No. 1400591-39-0

Tosufloxacin tosilate

Cat. No.: B1662200
CAS No.: 1400591-39-0
M. Wt: 594.6 g/mol
InChI Key: SSULTCPIIYRGFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tosufloxacin tosilate is a new quinolone antibacterial agent . It primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to bacterial death .

Mode of Action

This compound binds to the DNA-DNA gyrase and DNA-topoisomerase IV complexes, inhibiting the supercoiling activity of these enzymes . This prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication. As a result, the drug inhibits bacterial cell division and growth .

Biochemical Pathways

It is known that the drug interferes with the dna processes of bacteria, disrupting their ability to replicate and survive .

Pharmacokinetics

It is known that the drug is administered orally

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to the death of bacterial cells . This makes it an effective antibacterial agent. A study has shown that early-life administration of this compound can affect growth rate, neurobehavior, and gut microbiota structure in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is administered via drinking water in some studies, suggesting that its efficacy may be affected by the hydration status of the patient . Additionally, the drug’s effects on gut microbiota suggest that its action could be influenced by the patient’s diet and other factors that affect gut health .

Biochemical Analysis

Biochemical Properties

Tosufloxacin tosilate is an inhibitor of bacterial DNA gyrase and topoisomerase IV . This interaction with enzymes is crucial for its antibacterial properties. The compound’s role in biochemical reactions primarily involves the inhibition of these enzymes, which are essential for bacterial DNA replication.

Cellular Effects

This compound has a broad-spectrum action against both gram-positive and gram-negative bacteria . It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Detailed information about its specific cellular effects is currently limited .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, it prevents bacterial DNA replication, thereby exerting its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a post-antibiotic effect (PAE) about 2.3–2.6 times longer than other quinolones .

Dosage Effects in Animal Models

In animal models, this compound has been administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period or adulthood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tosufloxacin p-Toluenesulfonate Hydrate involves multiple steps, starting with the preparation of the core fluoroquinolone structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Tosufloxacin p-Toluenesulfonate Hydrate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Tosufloxacin p-Toluenesulfonate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Tosufloxacin p-Toluenesulfonate Hydrate with modified functional groups, which can have different antibacterial properties .

Scientific Research Applications

Tosufloxacin p-Toluenesulfonate Hydrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new derivatives.

    Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.

    Medicine: Investigated for its potential use in treating various bacterial infections, including those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tosufloxacin p-Toluenesulfonate Hydrate is unique due to its specific substitution pattern and the presence of the tosylate group, which enhances its solubility and stability. This makes it particularly effective against certain bacterial strains that may be resistant to other fluoroquinolones .

Properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULTCPIIYRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400591-39-0
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin tosilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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